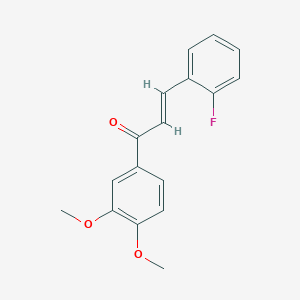
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one, also known as FDP or fluorodiphenylpropene, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FDP is a chalcone derivative that possesses a unique chemical structure, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Photophysical Studies and Fluorescence Applications
- Compounds similar to "1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one" have been synthesized and studied for their absorption and fluorescence properties. These studies are crucial for understanding the photophysical behaviors of these compounds, which can lead to applications in organic electronics and as fluorescent materials. For instance, a study on 1,2-diarylethenes, including derivatives with dimethoxyphenyl groups, investigated their solvent-dependent dual fluorescence, attributing this behavior to twisted intramolecular charge transfer states (Singh & Kanvah, 2001).
Photoluminescent Materials for Advanced Applications
- Research on photoluminescent materials, such as segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains, demonstrates the potential of dimethoxyphenyl-substituted compounds in creating advanced photoluminescent materials. These materials exhibit unique luminescent properties that can be utilized in the development of new optical devices and sensors (Sierra & Lahti, 2004).
Molecular and Crystal Structure Analysis
- The molecular structure and crystallographic analysis of compounds containing 3,4-dimethoxyphenyl groups reveal detailed information about their geometric configurations, which is fundamental for designing materials with specific properties. Such studies provide insights into the potential uses of these compounds in materials science and pharmaceuticals (Chai & Liu, 2011).
Electronic Structure and Optical Properties
- Investigations into the electronic structure of π-conjugated redox systems with borane/borataalkene end groups, which are structurally related to "this compound," contribute to our understanding of their optical properties. These properties are pivotal for applications in organic electronics and photovoltaic devices (Fiedler et al., 1996).
Photochemical Electron-Transfer Reactions
- Photochemical electron-transfer reactions of diarylethylenes, including those with dimethoxyphenyl components, are significant for the development of photoresponsive materials. These reactions are fundamental in the synthesis of compounds with tailored photochemical and photophysical properties, which can be applied in various fields, including photodynamic therapy and photovoltaic cells (Mattes & Farid, 1986).
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-8-13(11-17(16)21-2)15(19)9-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVOJUDTZADZKS-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

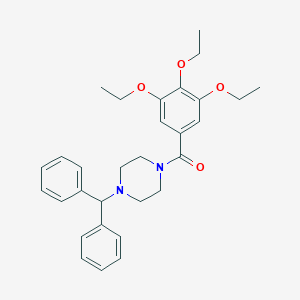

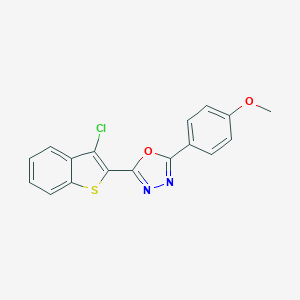
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415510.png)

![N'-{2-chloro-5-nitrobenzylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B415513.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B415514.png)
![N-{4-[(1H-indol-3-ylmethylene)amino]phenyl}-N-methylacetamide](/img/structure/B415515.png)
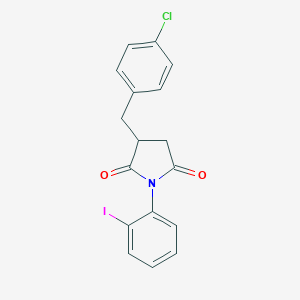
![4-[3-(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B415517.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B415518.png)
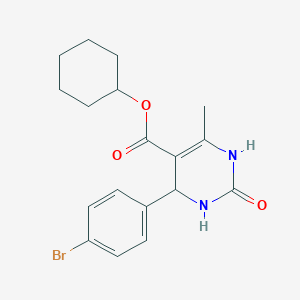
![2-[3-(2,6-Dimethyl-morpholin-4-yl)-3-oxo-propyl]-isoindole-1,3-dione](/img/structure/B415521.png)
